molecular formula C5H10O5 B13401106 (2R,4S,5R)-oxane-2,3,4,5-tetrol

(2R,4S,5R)-oxane-2,3,4,5-tetrol

Cat. No.: B13401106
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-YQWWZGPCSA-N
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Description

(2R,4S,5R)-oxane-2,3,4,5-tetrol is a stereoisomer of oxane, a six-membered ring compound containing four hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S,5R)-oxane-2,3,4,5-tetrol typically involves the use of ephedrines and aldehyde impurities in ethyl acetate. The reaction conditions include dissolving ephedrines in a basic solution and extracting them with ethyl acetate. The aldehydes in ethyl acetate react with ephedrines to form oxazolidines .

Industrial Production Methods: the general approach involves the use of high-purity organic solvents and careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2R,4S,5R)-oxane-2,3,4,5-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and controlled pH levels .

Major Products Formed: The major products formed from the reactions of this compound include various oxane derivatives with different functional groups.

Scientific Research Applications

(2R,4S,5R)-oxane-2,3,4,5-tetrol has several scientific research applications, including its use in the synthesis of polyimide films with high glass transition temperatures and low optical retardation. These films are used in advanced optoelectronic applications . Additionally, the compound is used in the development of polyimide-based nanocomposites for applications in aerospace, microelectronic devices, separation membranes, catalysis, and sensors .

Mechanism of Action

The mechanism of action of (2R,4S,5R)-oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2R,4S,5R)-oxane-2,3,4,5-tetrol include other oxane derivatives with different stereochemistry and functional groups. These compounds share similar structural features but differ in their chemical and biological properties .

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2R,4S,5R)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4?,5-/m1/s1

InChI Key

SRBFZHDQGSBBOR-YQWWZGPCSA-N

Isomeric SMILES

C1[C@H]([C@@H](C([C@@H](O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

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